N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide
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Overview
Description
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide typically involves the reaction of 6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and rigorous quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide
- 4-Hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Uniqueness
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide stands out due to its specific substitution pattern and the presence of the propylpropanamide group. This unique structure imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-8-19(16(20)5-2)11-13-9-12-10-14(22-3)6-7-15(12)18-17(13)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRWOJOOXVCGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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